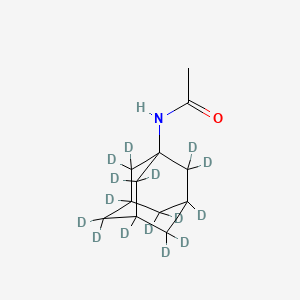
Zinc Thiozole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Zinc thiozole can be synthesized through various methods. One common approach involves the reaction of thiourea with substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid . Another method includes the reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The compound is often dissolved in dimethyl sulfoxide (DMSO) to enhance its solubility and efficacy .
化学反应分析
Types of Reactions: Zinc thiozole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form amines.
Substitution: Electrophilic substitution can occur at the C-5 position, while nucleophilic substitution can occur at the C-2 position.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles or nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .
科学研究应用
Zinc thiozole has a wide range of scientific research applications, including:
作用机制
The mechanism of action of zinc thiozole involves its interaction with cellular components. For instance, it binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death . Additionally, it enhances cell division and alters cell wall integrity in bacteria, contributing to its antibacterial properties .
相似化合物的比较
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Imidazole: Contains a five-membered ring with two nitrogen atoms.
Oxazole: Contains a five-membered ring with one oxygen and one nitrogen atom.
Uniqueness of Zinc Thiozole: this compound is unique due to its broad-spectrum antibacterial activity and its ability to dissolve in DMSO, which enhances its efficacy compared to other thiazole derivatives .
属性
CAS 编号 |
3234-62-6 |
|---|---|
分子式 |
C4H4N6S4Zn |
分子量 |
329.8 g/mol |
IUPAC 名称 |
zinc;5-amino-1,3,4-thiadiazole-2-thiolate |
InChI |
InChI=1S/2C2H3N3S2.Zn/c2*3-1-4-5-2(6)7-1;/h2*(H2,3,4)(H,5,6);/q;;+2/p-2 |
InChI 键 |
MMKVLOBTZLRJOE-UHFFFAOYSA-L |
规范 SMILES |
C1(=NN=C(S1)[S-])N.C1(=NN=C(S1)[S-])N.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3R)-2-ethyl-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B15290101.png)

![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)






![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)



![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)
